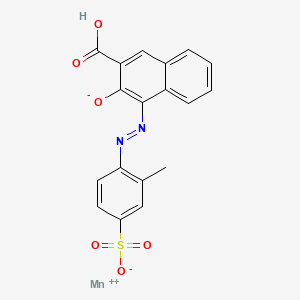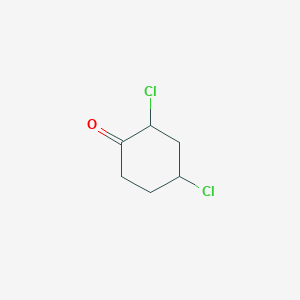![molecular formula C8H16N2 B13790690 Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. It is also known by its IUPAC name, 2-[methyl-[(2R)-pentan-2-yl]amino]acetonitrile. This compound is a derivative of acetonitrile, which is commonly used as an organic solvent and an important intermediate in organic synthesis .
準備方法
The synthesis of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- involves several steps. One common method includes the reaction of acetonitrile with an appropriate amine under specific conditions. For example, the reaction of acetonitrile with methyl[(1R)-1-methylbutyl]amine can be catalyzed by a suitable catalyst such as FeCl2 and an oxidant like DTBP . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity of the product .
化学反応の分析
Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitrile oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles like halides or hydroxides.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like FeCl2, and oxidants like DTBP . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Industry: Acetonitrile derivatives are used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. The nitrogen atom with lone pair electrons can participate in various nucleophilic reactions, leading to the formation of new chemical bonds . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals, which can further react with other molecules .
類似化合物との比較
Acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- can be compared with other similar compounds such as:
Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Aminoacetonitrile (NH2CH2CN): A compound with an amino group attached to the nitrile carbon, used in the synthesis of amino acids and peptides.
Propionitrile (C2H5CN): A nitrile compound with a longer carbon chain, used in the production of pharmaceuticals and agrochemicals.
The uniqueness of acetonitrile, [methyl[(1R)-1-methylbutyl]amino]- lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
2-[methyl-[(2R)-pentan-2-yl]amino]acetonitrile |
InChI |
InChI=1S/C8H16N2/c1-4-5-8(2)10(3)7-6-9/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |
InChIキー |
YNKQGDGOWRTKNM-MRVPVSSYSA-N |
異性体SMILES |
CCC[C@@H](C)N(C)CC#N |
正規SMILES |
CCCC(C)N(C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




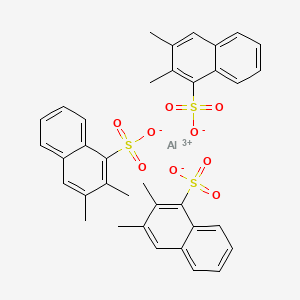
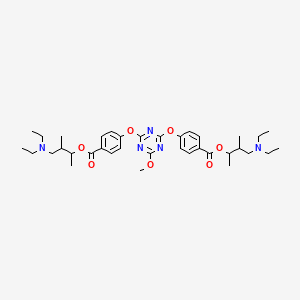
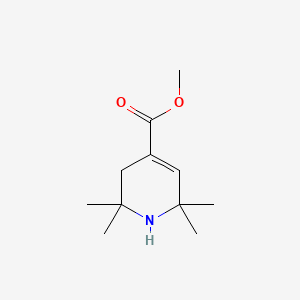

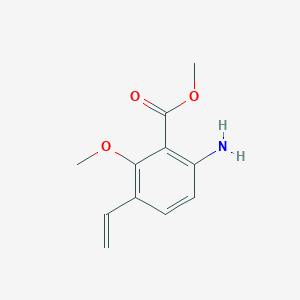

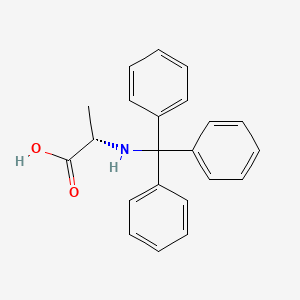
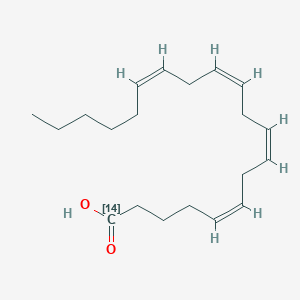
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
